molecular formula C22H24N2O3S B2960090 [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate CAS No. 924158-16-7

[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2960090
CAS No.: 924158-16-7
M. Wt: 396.51
InChI Key: WZRZDQHJUZVYNT-UHFFFAOYSA-N
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Description

The compound “[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate” is a complex organic molecule. It contains a total of 47 bonds, including 27 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 triple bond, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 tertiary amide (aliphatic), and 1 nitrile (aliphatic) .


Synthesis Analysis

The synthesis of such a compound could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups and rings. It includes a cyanocyclohexyl group, a methyl carbamoyl group, a methyl group attached to a thiophene ring, and a carboxylate group .


Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions, depending on the conditions and reagents used. For instance, it might be involved in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its application. In the context of Suzuki–Miyaura coupling, the reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-16-6-8-17(9-7-16)18-10-13-28-20(18)21(26)27-14-19(25)24(2)22(15-23)11-4-3-5-12-22/h6-10,13H,3-5,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRZDQHJUZVYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2)C(=O)OCC(=O)N(C)C3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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